Class-Level Antifungal Potency: Isoxazole-Pyrazole Carboxylates Exhibit Single-Digit µM EC50 Against Rhizoctonia solani
While no direct activity data are available for ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, a structurally analogous isoxazole-pyrazole carboxylate (compound 7ai) demonstrated significant in vitro antifungal activity against Rhizoctonia solani with an EC50 of 0.37 μg/mL [1]. This value, though 2.5-fold less potent than the commercial fungicide carbendazol (EC50 ~0.15 μg/mL), establishes a class-level benchmark for isoxazole-pyrazole carboxylates as promising antifungal scaffolds. The unsubstituted nature of the target compound offers a unique opportunity for derivatization to potentially exceed this baseline potency.
| Evidence Dimension | Antifungal activity (EC50) |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | Compound 7ai (isoxazole-pyrazole carboxylate): EC50 = 0.37 μg/mL; Carbendazol: EC50 ~0.15 μg/mL |
| Quantified Difference | 7ai is ~2.5-fold less potent than carbendazol |
| Conditions | Mycelium growth inhibition assay against Rhizoctonia solani |
Why This Matters
Procurement decisions for antifungal screening libraries should prioritize this core scaffold, as analogs have demonstrated potent (sub-μg/mL) activity against a major agricultural pathogen.
- [1] Sun J, Zhou Y. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. 2015;20(3):4383-4394. View Source
